molecular formula C8H17NO2 B8314921 Allyl-(1,1-dimethoxyprop-2-yl)amine

Allyl-(1,1-dimethoxyprop-2-yl)amine

Cat. No.: B8314921
M. Wt: 159.23 g/mol
InChI Key: DSGRIXACARFDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl-(1,1-dimethoxyprop-2-yl)amine is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1,1-dimethoxy-N-prop-2-enylpropan-2-amine

InChI

InChI=1S/C8H17NO2/c1-5-6-9-7(2)8(10-3)11-4/h5,7-9H,1,6H2,2-4H3

InChI Key

DSGRIXACARFDTK-UHFFFAOYSA-N

Canonical SMILES

CC(C(OC)OC)NCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 g of molecular sieve are added to 12 g (0.1 mol) of 1,1-dimethoxyacetone in 100 ml of ethanol and 7 g (0.12 mol) of allylamine are then added dropwise. The mixture is allowed to stand overnight at room temperature, decanted from the molecular sieve and cooled in an ice-bath to 0° C., and 4 g (0.1 mol) of sodium borohydride are added in small portions. The mixture is stirred overnight at room temperature and concentrated, the residue is taken up in 100 ml of water, and the mixture is saturated with potassium carbonate and extracted five times with 100 ml of chloroform each time. The extracts are dried over potassium carbonate and concentrated, and the residue is distilled.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

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